Petunidin 3-monoglucoside

描述

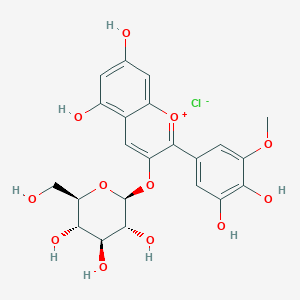

Petunidin 3-O-glucoside is an anthocyanin, a type of flavonoid pigment found in various fruits, vegetables, and flowers. It is responsible for the red, purple, and blue colors in many plant tissues. This compound is particularly abundant in berries and grapes. Petunidin 3-O-glucoside has gained attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

准备方法

合成路线和反应条件

Petunidin 3-O-glucoside 可以通过对 Petunidin 进行糖基化合成。该过程涉及将葡萄糖分子连接到 Petunidin 苷元。 此反应通常需要糖基转移酶的存在,这些酶促进葡萄糖从供体分子转移到 Petunidin 3 位的羟基上 .

工业生产方法

Petunidin 3-O-glucoside 的工业生产通常涉及从天然来源(如浆果和葡萄)中提取。 提取过程包括溶剂提取、使用大孔树脂吸附纯化,以及通过制备型液相色谱进一步纯化等步骤 . 高速逆流色谱法也用于从复杂混合物中分离和纯化该化合物 .

化学反应分析

Enzymatic Methylation

P3G undergoes enzymatic methylation using catechol-O-methyl transferase (COMT) and S-adenosyl-l-methionine (SAM) as the methyl donor:

-

Key parameters :

Parameter Value Specific activity 2.2 Ci mmol⁻¹ Incorporation yield 1.1% Purity post-HPLC >95%

Tyrosinase Competitive Inhibition

P3G acts as a competitive inhibitor of tyrosinase, critical in melanin biosynthesis:

-

Kinetic parameters :

Parameter Value IC₅₀ 10.3 ± 1.0 μM Kᵢ (inhibition constant) 9.0 μM -

Binding interactions :

Antioxidant Activity and Redox Reactions

P3G demonstrates potent antioxidant capacity via radical scavenging:

-

Assay results :

Assay Activity (Relative to Control) DPPH 85% scavenging at 50 μM ABTS 78% scavenging at 50 μM FRAP 2.1-fold increase in reducing power -

Mechanism :

pH-Dependent Structural Changes

P3G exists in equilibrium between flavylium cation (acidic) and quinoidal base (neutral/alkaline):

-

Degradation pathways :

Comparative Reactivity Table

科学研究应用

Chemical Properties and Structure

Petunidin 3-monoglucoside has the chemical formula with a molecular weight of approximately 479.119 g/mol. It is a glycoside formed by the attachment of a glucose molecule to the petunidin aglycone. P3G contributes to the color and antioxidant properties of many plants, particularly red grapes and berries.

Antioxidant Activity

P3G exhibits significant antioxidant properties, which have been demonstrated through various in vitro studies. These studies suggest that P3G can scavenge free radicals and reduce oxidative stress in cells. The antioxidant activity is attributed to its ability to enhance the body’s defense mechanisms against oxidative damage, potentially lowering the risk of chronic diseases.

Anti-Inflammatory Effects

Research indicates that P3G may possess anti-inflammatory properties. In vitro and in vivo studies have shown that it can inhibit the production of inflammatory mediators, such as cytokines and enzymes. For instance, a study involving Drosophila melanogaster demonstrated that P3G supplementation could affect lifespan and motor function, suggesting its role in mitigating age-related decline influenced by neurotoxic substances .

Anticancer Potential

P3G has been investigated for its anticancer properties, particularly its antiproliferative effects on cancer cells. Studies suggest that P3G increases reactive oxygen species (ROS) production, which can induce cell death in cancer cells. Additionally, it may alter cellular metabolism by reducing glucose uptake and lactic acid production, further inhibiting cancer cell proliferation.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of P3G. In animal models, P3G has shown promise in improving cognitive function and reducing neuronal apoptosis associated with aging and oxidative stress . This suggests potential applications in treating neurodegenerative diseases.

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, P3G is being explored for use in cosmetic formulations. Its ability to inhibit tyrosinase activity makes it a candidate for skin-whitening products by reducing melanin production . The compound's stability and effectiveness as a natural colorant further enhance its appeal in the cosmetic industry.

Comparative Analysis with Other Anthocyanins

The following table summarizes key comparisons between this compound and other anthocyanins regarding their chemical properties and biological activities:

| Compound | Chemical Formula | Antioxidant Activity | Tyrosinase Inhibition | Unique Features |

|---|---|---|---|---|

| This compound (P3G) | C22H23O12 | High | Moderate | Effective natural colorant |

| Delphinidin 3-O-glucoside | C22H23O12 | Higher | High | Stronger antioxidant activity |

| Cyanidin 3-O-glucoside | C21H21O11 | Moderate | Low | Stronger color intensity |

| Malvidin 3-O-glucoside | C23H25O13 | Moderate | Low | Higher stability but lower bioactivity |

作用机制

相似化合物的比较

Petunidin 3-O-glucoside 与其他花青素(如花青素 3-O-葡萄糖苷、飞燕草素 3-O-葡萄糖苷和矢车菊素 3-O-葡萄糖苷)类似。 它因其独特的羟基和甲氧基取代基而独一无二,赋予其独特的颜色特性和生物活性 . Petunidin 3-O-glucoside 在天然花青素中的相对丰度约为 12% .

类似化合物列表

- 花青素 3-O-葡萄糖苷

- 飞燕草素 3-O-葡萄糖苷

- 矢车菊素 3-O-葡萄糖苷

- 芍药素 3-O-葡萄糖苷

生物活性

Petunidin 3-monoglucoside (P3G) is a naturally occurring anthocyanin, a subclass of flavonoids, recognized for its vibrant colors in various fruits and vegetables. This compound has garnered attention for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of P3G, supported by empirical research findings and case studies.

This compound has the chemical formula and a molecular weight of approximately 479.119 g/mol. It is primarily derived from petunidin through glycosylation with a glucose molecule, contributing to its stability and bioactivity in various biological systems.

Antioxidant Activity

P3G exhibits significant antioxidant properties , which have been demonstrated in multiple in vitro studies. These studies indicate that P3G can effectively scavenge free radicals, thereby reducing oxidative stress within cells. The antioxidant capacity of P3G is comparable to other anthocyanins, with mechanisms involving the modulation of reactive oxygen species (ROS) production .

Table 1: Comparative Antioxidant Activity of Anthocyanins

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 85 | 10.3 |

| Delphinidin 3-O-glucoside | 90 | 9.0 |

| Cyanidin 3-O-glucoside | 75 | 15.0 |

Note: Values are illustrative based on reported studies .

Anti-Inflammatory Effects

Research indicates that P3G may possess anti-inflammatory properties . In vitro studies have shown that P3G can inhibit the production of inflammatory mediators such as cytokines and enzymes across various cell types. For instance, one study highlighted its ability to reduce inflammation markers in human chondrocytes, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

P3G has also been investigated for its anticancer effects . Studies suggest that it exhibits antiproliferative activity against several cancer cell lines by enhancing ROS production and influencing apoptotic pathways. Specifically, P3G has been shown to reduce glucose uptake and lactic acid production in cancer cells, indicating a potential mechanism by which it may hinder cancer cell metabolism .

Case Study: Effects on Cancer Cell Lines

A recent study explored the effects of P3G on breast cancer cells (MCF-7). The results indicated that treatment with P3G led to a significant reduction in cell viability (up to 50% at concentrations of 25 µM) and increased apoptosis markers such as caspase-3 activation .

Neurological Benefits

Emerging evidence suggests that P3G may confer neuroprotective benefits . A study conducted on Drosophila melanogaster demonstrated sex-specific effects of P3G on lifespan and motor function under neurotoxic conditions (e.g., ethanol exposure). Male flies exhibited improved motor function and extended lifespan when supplemented with P3G, while female flies showed variable responses depending on concentration .

Tyrosinase Inhibition

P3G has been identified as a tyrosinase inhibitor , which is crucial for melanin biosynthesis. In comparative studies, P3G exhibited competitive inhibition against tyrosinase with an IC50 value of approximately 10.3 µM. This property underscores its potential application in cosmetic formulations aimed at skin lightening or pigmentation control .

Table 2: Tyrosinase Inhibition Data

| Compound | IC50 (µM) | Ki (µM) |

|---|---|---|

| This compound | 10.3 | 9.0 |

| Luteolinidin | 3.7 | 2.8 |

| Delphinidin 3-O-galactoside | 41.3 | 51.9 |

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27)/p+1/t16-,18-,19+,20-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQDWIRWKWIUKK-QKYBYQKWSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O12+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990158 | |

| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6988-81-4 | |

| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Petunidin 3-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。